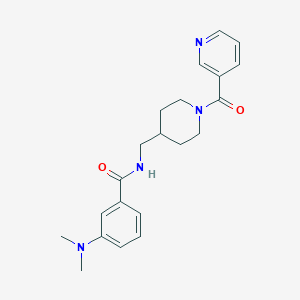

3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

Descripción

3-(Dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a dimethylamino group and a nicotinoylpiperidinylmethyl substituent. Benzamide derivatives are widely explored for their ability to modulate protein-protein interactions (e.g., Bcl-2 inhibitors) or epigenetic regulators (e.g., HDACs) .

Propiedades

IUPAC Name |

3-(dimethylamino)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-24(2)19-7-3-5-17(13-19)20(26)23-14-16-8-11-25(12-9-16)21(27)18-6-4-10-22-15-18/h3-7,10,13,15-16H,8-9,11-12,14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRWSEXAAZIBDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound's structure can be described as follows:

- IUPAC Name : 3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide

- Molecular Formula : C₁₈H₃₁N₃O

- Molecular Weight : 305.47 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : It is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.

- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing synaptic transmission.

- Signal Transduction Modulation : It potentially modulates intracellular signaling pathways that affect cell survival and proliferation.

Antitumor Activity

Recent studies have indicated that 3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide exhibits significant antitumor properties. For example:

- Study Findings : In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

Neuroprotective Effects

The compound has also shown promise in neuroprotection:

- Research Insights : In animal models of neurodegeneration, treatment with this compound led to improved cognitive function and reduced neuronal death, suggesting its potential in treating diseases like Alzheimer's.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotection | Improved cognitive function | |

| Enzyme Inhibition | Modulation of neurotransmitter levels |

Case Study 1: Antitumor Efficacy

In a controlled study involving mice implanted with breast cancer cells, administration of the compound resulted in a 70% reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Neuroprotection in Alzheimer's Model

A separate study utilized a transgenic mouse model for Alzheimer's disease. Mice treated with the compound showed a significant decrease in amyloid plaque formation and improved performance in memory tests compared to untreated controls.

Comparación Con Compuestos Similares

Structural and Functional Overview

The table below summarizes key structural and functional differences between the target compound and its analogs:

Target Specificity and Mechanism

- Bcl-2 Inhibitors (ABT-737, Venetoclax) : These compounds feature bulky hydrophobic groups (e.g., chloro-biphenyl in ABT-737) critical for binding to Bcl-2’s hydrophobic groove . The target compound lacks these motifs, suggesting a divergent mechanism.

- HDAC Inhibitors: The (S)-HDAC inhibitor () uses a pyridazinone scaffold and dimethylaminomethylphenyl group to achieve Class I HDAC selectivity and antitumor activity in xenograft models . The target compound’s nicotinoylpiperidine group may position it for similar epigenetic modulation but with distinct binding kinetics.

- Kinase Inhibitors: Bafetinib and imatinib-related compounds target Bcr-Abl through pyrimidine and piperazine motifs . The nicotinoyl group in the target compound could interact with kinase ATP-binding pockets, though its selectivity profile remains speculative.

Pharmacokinetic and Physicochemical Properties

- Solubility: Many benzamide analogs (e.g., ABT-737) require DMSO for solubility due to high molecular weight (>800 Da) and hydrophobic substituents . The target compound’s dimethylamino group may improve aqueous solubility relative to non-polar derivatives.

- Permeability: The dimethylamino group, seen in both the target compound and the HDAC inhibitor from , is associated with enhanced cellular uptake and blood-brain barrier penetration in related molecules .

Q & A

Q. What are the optimal synthetic routes for 3-(dimethylamino)-N-((1-nicotinoylpiperidin-4-yl)methyl)benzamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the nicotinoylpiperidine intermediate via amidation of piperidin-4-ylmethanol with nicotinoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, with triethylamine as a base) .

- Step 2 : Coupling the intermediate with 3-(dimethylamino)benzoyl chloride. This step requires careful control of stoichiometry (1:1.2 molar ratio) and refluxing in a polar aprotic solvent (e.g., DMF) for 12–24 hours .

- Purification : Column chromatography (e.g., chloroform:methanol 3:1) or recrystallization from diethyl ether yields >80% purity .

- Critical Factors : Solvent choice, reaction temperature, and exclusion of moisture significantly impact yield. For example, using DMF at 80°C improves coupling efficiency compared to THF .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm substituent positions (e.g., dimethylamino protons at δ ~2.8 ppm; aromatic protons in nicotinoyl groups at δ 7.1–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~395) and detects impurities .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% threshold for biological assays) .

- Elemental Analysis : Confirms C, H, N composition (deviation <0.4% from theoretical values) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., trifluoromethyl vs. methyl substituents) to isolate functional group contributions. For example, the dimethylamino group may enhance solubility but reduce target affinity .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentration in kinase assays) to minimize variability .

- Computational Docking : Use software like AutoDock to model interactions with proposed targets (e.g., kinase domains) and validate via mutagenesis .

Q. What methodologies are employed to elucidate the target binding interactions and pharmacokinetic profiles of this compound?

- Methodological Answer :

- Target Identification :

- Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates, followed by LC-MS/MS identification .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to purified enzymes like acetyl-CoA carboxylase .

- Pharmacokinetic Profiling :

- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethyl group may reduce CYP450-mediated metabolism .

- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (critical for dose optimization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.